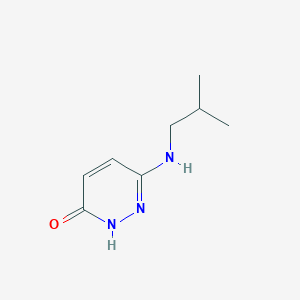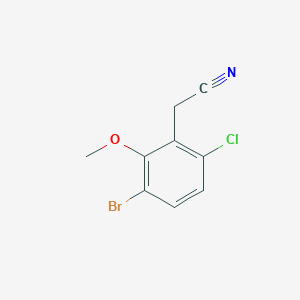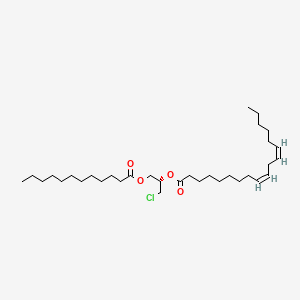![molecular formula C10H11BO2 B15292774 [(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid](/img/structure/B15292774.png)
[(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid is an organic compound with the molecular formula C10H11BO2 It is a derivative of boronic acid and features a phenyl group attached to a butadienyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid typically involves the reaction of phenylacetylene with a boronic acid derivative under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, like palladium(II) acetate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring is also common in industrial settings.
化学反応の分析
Types of Reactions
[(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenyl-substituted butadienyl derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups, such as alcohols or amines.
Substitution: The boronic acid group can be substituted with other groups through reactions like the Suzuki-Miyaura cross-coupling reaction.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl-substituted butadienyl ketones, while reduction can produce phenyl-substituted butadienyl alcohols.
科学的研究の応用
[(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: This compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: this compound is used in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of [(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The phenyl and butadienyl groups contribute to the compound’s stability and reactivity, allowing it to interact with various molecular targets and pathways.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the butadienyl group.
(1E,3E)-1,4-Diphenyl-1,3-butadiene: Similar but lacks the boronic acid group.
4-Phenyl-1,3-butadiene: Similar but lacks the boronic acid group.
Uniqueness
[(1E,3E)-4-Phenyl-1,3-butadienyl]-boronic Acid is unique due to the combination of the boronic acid group with the phenyl and butadienyl moieties. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in both research and industry.
特性
分子式 |
C10H11BO2 |
|---|---|
分子量 |
174.01 g/mol |
IUPAC名 |
[(1E,3E)-4-phenylbuta-1,3-dienyl]boronic acid |
InChI |
InChI=1S/C10H11BO2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9,12-13H/b8-4+,9-5+ |
InChIキー |
LVCLBYUQCLJUQM-KBXRYBNXSA-N |
異性体SMILES |
B(/C=C/C=C/C1=CC=CC=C1)(O)O |
正規SMILES |
B(C=CC=CC1=CC=CC=C1)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]octahydro-alpha,7a-dimethyl-1H-indene-1-acetaldehyde](/img/structure/B15292693.png)
![Pregabalin Paraben Amide ((3S)-3-[[(4-Hydroxybenzoyl)amino]methyl]-5-methyl Hexanoic Acid)](/img/structure/B15292704.png)





![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-ethoxy-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate](/img/structure/B15292748.png)





![(Z)-N-[2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethylidene]hydroxylamine](/img/structure/B15292794.png)
